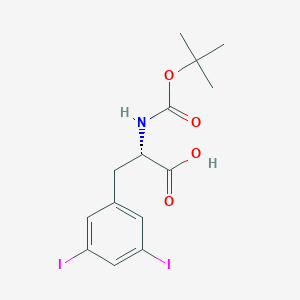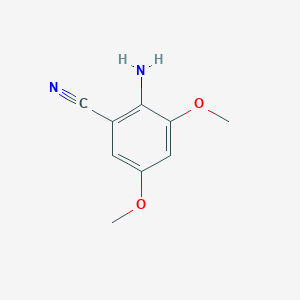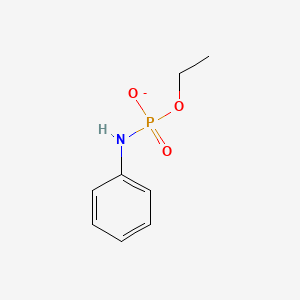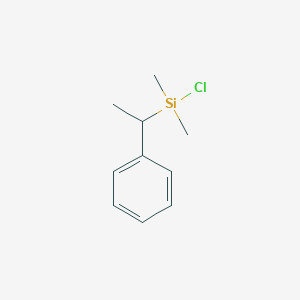![molecular formula C12H17O5- B14498068 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate CAS No. 62870-57-9](/img/structure/B14498068.png)
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate is an organic compound with a complex structure that includes a cyclohexyl ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate typically involves the esterification of 3-oxo-3-hydroxypropanoic acid with 1,3,3-trimethyl-2-oxocyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The keto group may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]butanoate
- 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]pentanoate
Uniqueness
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate is unique due to its specific structural features, such as the presence of both a keto and an ester group, which confer distinct reactivity and potential applications. Its cyclohexyl ring also adds to its stability and versatility in various chemical reactions.
Propiedades
Número CAS |
62870-57-9 |
|---|---|
Fórmula molecular |
C12H17O5- |
Peso molecular |
241.26 g/mol |
Nombre IUPAC |
3-oxo-3-(1,3,3-trimethyl-2-oxocyclohexyl)oxypropanoate |
InChI |
InChI=1S/C12H18O5/c1-11(2)5-4-6-12(3,10(11)16)17-9(15)7-8(13)14/h4-7H2,1-3H3,(H,13,14)/p-1 |
Clave InChI |
MXAWGKUWQPGSIL-UHFFFAOYSA-M |
SMILES canónico |
CC1(CCCC(C1=O)(C)OC(=O)CC(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


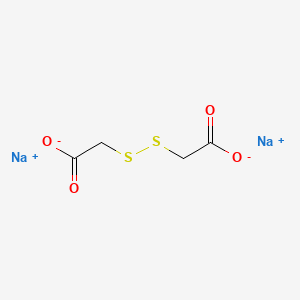

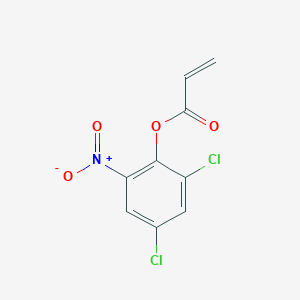
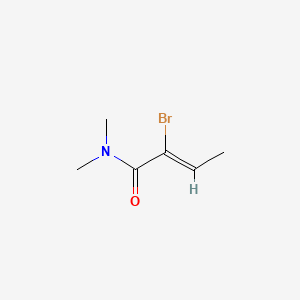
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
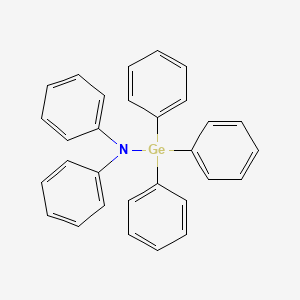
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)
